Ethyl 6,6-dimethyl-5-oxoheptanoate

Description

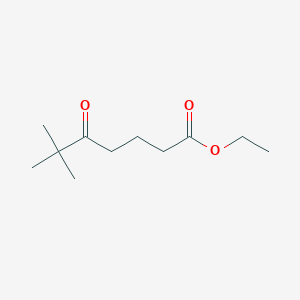

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6,6-dimethyl-5-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-5-14-10(13)8-6-7-9(12)11(2,3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCGRTUSZXCZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629269 | |

| Record name | Ethyl 6,6-dimethyl-5-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569685-78-5 | |

| Record name | Ethyl 6,6-dimethyl-5-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 6,6-dimethyl-5-oxoheptanoate

Introduction

Ethyl 6,6-dimethyl-5-oxoheptanoate is a bifunctional organic compound featuring both a ketone and an ester moiety within its seven-carbon backbone. This γ-keto ester represents a class of molecules that are highly valuable as intermediates and building blocks in synthetic organic chemistry. The presence of two distinct, reactive carbonyl groups at positions 1 and 5, separated by a flexible alkyl chain, allows for a wide array of chemical transformations. This dual functionality makes it a versatile synthon for constructing more complex molecular architectures, particularly in the fields of pharmaceutical drug development, agrochemicals, and fine chemical synthesis. This guide provides a comprehensive technical overview of its chemical and physical properties, structural elucidation, synthesis, and reactivity, designed for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and core physical characteristics. These properties govern its behavior in both storage and reaction conditions.

Compound Identification

The unambiguous identification of this compound is established through its standardized chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 569685-78-5 | [1] |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| InChIKey | RXCGRTUSZXCZBY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)CCCC(=O)C(C)(C)C | N/A |

Chemical Structure:

Figure 1. 2D Structure of this compound.

Physicochemical Data

While comprehensive, experimentally determined physicochemical data for this specific compound is limited in public literature, the following table presents key properties. Predicted values are derived from standard computational models and should be used as estimates pending experimental verification.

| Property | Value (Predicted unless stated) | Notes |

| Appearance | Colorless to pale yellow liquid | Expected based on similar keto esters. |

| Boiling Point | ~250-260 °C at 760 mmHg | Estimation based on structural analogues. Requires experimental validation. |

| Density | ~0.98 g/cm³ | Estimation based on structural analogues. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Limited solubility in water. | The ester and alkyl chain confer lipophilicity, while the carbonyl groups provide some polarity. |

| Purity (Commercial) | ≥95.0% | As reported by commercial suppliers.[1] |

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of a synthetic intermediate is a critical quality control step. A combination of spectroscopic methods provides a complete picture of the compound's atomic connectivity and functional groups.

Caption: Logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The expected proton NMR spectrum (in CDCl₃) would show distinct signals corresponding to the eight unique proton environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~2.70 | Triplet (t) | 2H | -CH₂ -C(=O)-C(CH₃)₃ | Methylene protons alpha to the ketone are deshielded. |

| ~2.30 | Triplet (t) | 2H | -CH₂ -C(=O)O- | Methylene protons alpha to the ester carbonyl. |

| ~1.70 | Quintet (p) | 2H | -CH₂-CH₂ -CH₂- | Methylene protons beta to both carbonyls. |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester. |

| ~1.15 | Singlet (s) | 9H | -C(=O)-C(CH₃ )₃ | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

¹³C NMR (Carbon NMR): The molecule has 11 carbon atoms, all of which are chemically non-equivalent, leading to 11 expected signals in the proton-decoupled ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~214 | C =O (Ketone) | Ketone carbonyls are highly deshielded. |

| ~173 | C =O (Ester) | Ester carbonyls are typically found in this region. |

| ~60.5 | -O-C H₂- | Carbon of the ester ethyl group directly attached to oxygen. |

| ~44 | -C(=O)-C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~43 | -C H₂-C(=O)-C(CH₃)₃ | Methylene carbon alpha to the ketone. |

| ~34 | -C H₂-C(=O)O- | Methylene carbon alpha to the ester. |

| ~26.5 | -C(=O)-C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

| ~20 | -CH₂-C H₂-CH₂- | Methylene carbon beta to both carbonyls. |

| ~14.2 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire ¹H NMR data for 16-32 scans and ¹³C NMR data for 1024-2048 scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for the rapid identification of key functional groups.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1715 cm⁻¹ . The aliphatic nature of the ketone places it in this characteristic region.

-

C=O Stretch (Ester): A second strong, sharp absorption band is expected at a slightly higher wavenumber, around 1735 cm⁻¹ .

-

C-O Stretch (Ester): A strong band will appear in the fingerprint region, typically around 1180-1250 cm⁻¹ .

-

C-H Stretch (sp³): Multiple bands will be observed just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.

Protocol: Acquiring an IR Spectrum

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Data Acquisition: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption frequencies corresponding to the principal functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 200.

-

Key Fragments:

-

m/z = 155: Loss of the ethoxy group (•OCH₂CH₃).

-

m/z = 143: Loss of the tert-butyl group (•C(CH₃)₃) via alpha-cleavage.

-

m/z = 85: Cleavage yielding the pivaloyl cation ([C(CH₃)₃CO]⁺).

-

m/z = 57: The tert-butyl cation ([C(CH₃)₃]⁺), which is often a prominent peak.

-

Synthesis and Purification

γ-keto esters are valuable synthetic intermediates, and several general methods exist for their preparation.[2][3][4] A plausible and efficient route to this compound involves the conjugate addition of an organocuprate to an α,β-unsaturated ester.

Caption: Proposed synthesis via 1,4-conjugate addition of a Gilman reagent.

Protocol: Synthesis via Conjugate Addition

Causality: This method is chosen for its high efficiency and selectivity in forming C-C bonds at the β-position of an unsaturated ester. The use of a Gilman reagent (a lithium diorganocuprate) is crucial as it preferentially undergoes 1,4-addition (Michael addition) rather than 1,2-addition to the ester carbonyl, which would be favored by harsher organometallics like Grignard or organolithium reagents.

-

Reagent Preparation (In Situ):

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend Copper(I) Iodide (CuI) in anhydrous tetrahydrofuran (THF) at -20 °C.

-

Slowly add two equivalents of tert-butyllithium (t-BuLi) solution dropwise while maintaining the temperature. The formation of the lithium di-tert-butylcuprate Gilman reagent is typically indicated by a color change.

-

-

Conjugate Addition:

-

Cool the Gilman reagent suspension to -78 °C (dry ice/acetone bath).

-

Slowly add one equivalent of ethyl acrylate dropwise via syringe.

-

Allow the reaction mixture to stir at -78 °C for 1-2 hours, then let it slowly warm to 0 °C over another hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and increasing to 20:80) is an effective eluent system.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield this compound as a liquid.

-

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two carbonyl groups. This allows for selective transformations, making it a versatile precursor for more complex molecules.[5]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes [organic-chemistry.org]

- 5. worldscientific.com [worldscientific.com]

A Systematic Approach to the Structural Elucidation of Ethyl 6,6-dimethyl-5-oxoheptanoate: An In-depth Spectroscopic Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, first-principles approach to the structural elucidation of Ethyl 6,6-dimethyl-5-oxoheptanoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to detail a logical, self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The causality behind experimental choices, the interpretation of spectral data, and the synergistic power of a multi-modal analytical strategy are emphasized to provide a field-proven framework for the unambiguous characterization of complex organic molecules.

Introduction to the Analyte: The Molecular Challenge

The target of this investigation is this compound, a molecule containing both ketone and ethyl ester functional groups.[1] Its fundamental properties serve as the starting point for our verification process.[1]

The objective of this guide is not merely to accept this structure but to prove it, piece by piece, using a logical sequence of analytical experiments. Each technique provides a unique layer of information, and only through their integration can we achieve an authoritative and irrefutable structural assignment.[2]

Caption: Proposed structure of this compound.

The Integrated Spectroscopic Workflow: A Strategy for Certainty

The structural elucidation of an unknown compound is a systematic process of deduction.[2] A multi-technique approach is essential, as the strengths of one method compensate for the ambiguities of another.[2][3] Our workflow is designed to first establish the molecular formula and identify key functionalities, then to meticulously map the atomic connectivity.

Caption: The integrated workflow for structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Expertise & Experience: The first step in any structural elucidation is to confirm the molecular weight and, by extension, the molecular formula.[4] High-resolution mass spectrometry provides the elemental composition with high confidence, while fragmentation patterns offer the first clues to the molecule's substructures.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms).

-

GC Method:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Data Interpretation & Trustworthiness

The resulting mass spectrum is analyzed for key ions that validate the proposed structure. The presence of the correct molecular ion and characteristic fragments serves as a self-validating check.

| Predicted Ion (m/z) | Formula | Description | Significance |

| 200 | [C₁₁H₂₀O₃]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight and formula. |

| 185 | [C₁₀H₁₇O₃]⁺ | [M - CH₃]⁺ | Loss of a methyl group, likely from the tert-butyl end. |

| 155 | [C₉H₁₅O₂]⁺ | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group, characteristic of an ethyl ester.[5] |

| 143 | [C₇H₁₁O₂]⁺ | [M - C(CH₃)₃]⁺ | Alpha-cleavage of the tert-butyl group adjacent to the ketone. |

| 88 | [C₄H₈O₂]⁺ | McLafferty Rearrangement Ion | A hallmark of ethyl esters, formed by the transfer of a γ-hydrogen to the carbonyl oxygen.[5] |

| 57 | [C₄H₉]⁺ | [C(CH₃)₃]⁺ | The stable tert-butyl cation, a very common fragment. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is an exceptionally rapid and powerful tool for identifying the functional groups present in a molecule based on their unique vibrational frequencies.[2][6] For this compound, the most revealing region is the carbonyl stretch region (1650-1800 cm⁻¹), where we expect to resolve two distinct C=O signals.[7][8]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample, place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[9]

-

Instrument Setup: Ensure the spectrometer is purged to minimize atmospheric CO₂ and H₂O interference.[9]

-

Data Acquisition:

Data Interpretation & Trustworthiness

The presence of sharp, intense absorbances in the predicted regions provides strong, confirmatory evidence for the key functional groups.

| Frequency Range (cm⁻¹) | Vibration | Expected Appearance | Structural Confirmation |

| 2970-2850 | C-H (sp³) stretch | Strong, multiple bands | Confirms the aliphatic nature of the carbon backbone. |

| ~1740 | C=O stretch (Ester) | Strong, sharp | Characteristic of a saturated aliphatic ester.[10][11] |

| ~1715 | C=O stretch (Ketone) | Strong, sharp | Characteristic of a saturated, acyclic ketone.[11][12] |

| 1300-1000 | C-O stretch (Ester) | Two strong bands | Confirms the C-O single bonds of the ester functional group.[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

Expertise & Experience: NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework.[13] By systematically analyzing a series of 1D and 2D NMR experiments, we can connect every atom in the molecule, leaving no ambiguity.[14]

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the chemical shift reference (δ = 0.00 ppm).[15]

-

Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

Step 5.1: Degree of Unsaturation (DoU)

Before analyzing the spectra, calculating the DoU provides a crucial piece of information about rings and/or multiple bonds.[4] For C₁₁H₂₀O₃: DoU = C + 1 - (H/2) = 11 + 1 - (20/2) = 2 This result is perfectly consistent with the two C=O double bonds (one ketone, one ester) and no rings.[4]

Step 5.2: ¹H NMR Analysis - Mapping the Protons

The ¹H NMR spectrum reveals the number of unique proton environments, their relative populations (integration), and their neighboring protons (splitting).[4][16][17]

| Label | Predicted δ (ppm) | Integration | Multiplicity | Assignment | Rationale |

| a | 1.15 | 9H | Singlet (s) | -C(CH ₃)₃ | Nine equivalent protons with no adjacent proton neighbors. |

| b | 1.25 | 3H | Triplet (t) | -OCH₂CH ₃ | Coupled to the two 'c' protons (n+1 = 2+1=3). |

| c | 4.12 | 2H | Quartet (q) | -OCH ₂CH₃ | Deshielded by adjacent oxygen. Coupled to the three 'b' protons (n+1 = 3+1=4). |

| d | 2.70 | 2H | Triplet (t) | -C(=O)CH ₂- | Deshielded by adjacent ketone C=O. Coupled to 'e' protons. |

| e | 1.70 | 2H | Multiplet (m) | -CH₂CH ₂CH₂- | Coupled to both 'd' and 'f' protons. |

| f | 2.30 | 2H | Triplet (t) | -CH ₂C(=O)O- | Deshielded by adjacent ester C=O. Coupled to 'e' protons. |

Step 5.3: ¹³C NMR & DEPT Analysis - Defining the Carbon Skeleton

¹³C NMR identifies all unique carbon environments, while DEPT experiments differentiate them by the number of attached protons.[14][16]

| Predicted δ (ppm) | Carbon Type | DEPT-135 Signal | Assignment | Rationale |

| ~213 | C | Absent | Ketone C =O | Highly deshielded carbonyl carbon. |

| ~173 | C | Absent | Ester C =O | Deshielded carbonyl carbon, less so than a ketone. |

| ~60 | CH₂ | Negative | -OC H₂CH₃ | Aliphatic carbon bonded to highly electronegative oxygen. |

| ~44 | C | Absent | -C (CH₃)₃ | Quaternary carbon adjacent to a carbonyl. |

| ~38 | CH₂ | Negative | -C(=O)C H₂- | Alpha to a ketone. |

| ~35 | CH₂ | Negative | -C H₂C(=O)O- | Alpha to an ester. |

| ~26 | CH₃ | Positive | -C(C H₃)₃ | Equivalent methyl carbons of the tert-butyl group. |

| ~20 | CH₂ | Negative | -CH₂C H₂CH₂- | Central methylene of the propyl chain. |

| ~14 | CH₃ | Positive | -OCH₂C H₃ | Terminal methyl of the ethyl group. |

Step 5.4: 2D NMR - The Final Confirmation

While 1D NMR provides the fragments, 2D NMR unequivocally connects them.[14]

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment validates the proton-proton coupling relationships. We would expect to see cross-peaks connecting:

-

Protons 'b' (δ 1.25) and 'c' (δ 4.12) of the ethyl group.

-

Protons 'd' (δ 2.70), 'e' (δ 1.70), and 'f' (δ 2.30) of the propyl chain.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to, confirming the assignments made in the ¹H and ¹³C tables.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlations that stitch the entire molecule together are:

-

Protons 'a' (t-butyl singlet) to the ketone C=O carbon (~213 ppm) and the quaternary carbon (~44 ppm). This confirms the t-butyl group is attached to the ketone.

-

Protons 'd' (alpha to ketone) to the ketone C=O carbon.

-

Protons 'f' (alpha to ester) to the ester C=O carbon (~173 ppm).

-

Protons 'c' (O-CH₂) to the ester C=O carbon. This confirms the ethyl ester functionality.

-

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. fiveable.me [fiveable.me]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. scribd.com [scribd.com]

- 6. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.pg.edu.pl [chem.pg.edu.pl]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. emerypharma.com [emerypharma.com]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. azooptics.com [azooptics.com]

- 17. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Synthesis of Ethyl 6,6-dimethyl-5-oxoheptanoate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Ethyl 6,6-dimethyl-5-oxoheptanoate, a valuable γ-keto ester intermediate in various chemical syntheses. The core of this synthesis is the Michael addition of ethyl acetoacetate to mesityl oxide, followed by a decarboxylation step. This document will delve into the mechanistic underpinnings of this synthetic strategy, provide detailed, step-by-step experimental protocols, and present relevant data in a clear and accessible format for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a γ-keto ester characterized by a linear heptanoate backbone with a ketone at the 5-position and a gem-dimethyl substitution at the 6-position. This unique structural motif makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. The strategic placement of the ketone and ester functionalities allows for a wide range of subsequent chemical transformations.

The synthetic approach detailed in this guide was designed for its efficiency, high yield, and reliance on well-established and understood reaction mechanisms. A retrosynthetic analysis of the target molecule logically points to a disconnection at the C4-C5 bond, identifying a Michael addition as the key carbon-carbon bond-forming step.

Caption: Workflow for the Michael addition stage.

Stage 2: Saponification and Decarboxylation

The Michael adduct, which is a β-keto ester with respect to the newly formed bond, can undergo saponification (hydrolysis of the ester) followed by decarboxylation upon heating in the presence of acid or base. This process removes the original ester group from the ethyl acetoacetate moiety, yielding the final product.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | ≥99% | Sigma-Aldrich |

| Mesityl Oxide | C₆H₁₀O | 98.14 | ≥98% | Sigma-Aldrich |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | ≥95% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |

| Hydrochloric Acid | HCl | 36.46 | 37% (w/w) | VWR |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | EMD Millipore |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Acros Organics |

Step-by-Step Synthesis

Part A: Michael Addition

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a solution of sodium ethoxide prepared by dissolving sodium (2.3 g, 0.1 mol) in anhydrous ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Michael Donor: Ethyl acetoacetate (13.0 g, 0.1 mol) is added dropwise to the stirred sodium ethoxide solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

-

Addition of Michael Acceptor: Mesityl oxide (9.8 g, 0.1 mol) is added dropwise to the reaction mixture through the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing ice-cold water (100 mL). The resulting mixture is neutralized with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Isolation of Intermediate: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude Michael adduct.

Part B: Saponification and Decarboxylation

-

Saponification: The crude Michael adduct from Part A is dissolved in a 10% aqueous solution of sodium hydroxide (100 mL) and heated to reflux for 2 hours to hydrolyze the ester groups.

-

Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid until the pH is approximately 1-2. The acidified mixture is then gently heated to 50-60°C for 1-2 hours to promote decarboxylation, which is evidenced by the evolution of carbon dioxide.

-

Esterification: After cooling, the acidic solution is transferred to a 500 mL round-bottom flask. Anhydrous ethanol (150 mL) and a catalytic amount of concentrated sulfuric acid (2 mL) are added. The mixture is heated to reflux for 8 hours to esterify the resulting carboxylic acid.

-

Final Work-up and Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is diluted with water (100 mL) and extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₃ [1] |

| Molecular Weight | 200.28 g/mol [2] |

| CAS Number | 569685-78-5 [1] |

| Appearance | Colorless oil |

| Boiling Point | (Predicted) ~240-250 °C at 760 mmHg |

| Purity (Typical) | >95% (GC-MS) |

Conclusion

The synthetic route to this compound presented in this guide, centered around the Michael addition of ethyl acetoacetate to mesityl oxide, offers a reliable and efficient method for producing this valuable γ-keto ester. The use of readily available starting materials and well-understood reaction mechanisms makes this protocol highly applicable for both academic research and industrial applications. The detailed experimental procedures and mechanistic explanations provided herein are intended to empower researchers and drug development professionals in their synthetic endeavors.

References

-

SpectraBase. This compound. [Online]. Available at: [Link]

-

PubChem. Ethyl 6-oxoheptanoate. [Online]. Available at: [Link]

-

JoVE. Conjugate Addition of Enolates: Michael Addition. [Online]. Available at: [Link]

-

Wikipedia. Nucleophilic conjugate addition. [Online]. Available at: [Link]

-

PubChem. Ethyl 6-methyl-5-oxoheptanoate. [Online]. Available at: [Link]

-

PubMed Central. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. [Online]. Available at: [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. [Online]. Available at: [Link]

-

St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS. [Online]. Available at: [Link]

-

Filo. Provided below is Michael addition reaction. [Online]. Available at: [Link]

-

ResearchGate. Highly Enantioselective Michael Addition of Cyclic 1,3-Dicarbonyl Compounds to β,γ-Unsaturated α-Keto Esters. [Online]. Available at: [Link]

-

Wikipedia. Michael reaction. [Online]. Available at: [Link]

-

ResearchGate. Michael addition between ethyl acetoacetate and the product of the aldol condensation, followed by imine formation. [Online]. Available at: [Link]

-

PrepChem.com. Synthesis of ethyl acetoacetate. [Online]. Available at: [Link]

Sources

A Comprehensive Technical Guide to Ethyl 6,6-dimethyl-5-oxoheptanoate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6,6-dimethyl-5-oxoheptanoate is a γ-keto ester distinguished by a sterically demanding tert-butyl group adjacent to the ketone functionality. This structural feature imparts unique reactivity and makes it a valuable intermediate in synthetic organic chemistry. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its potential applications as a versatile building block in the development of complex molecular architectures, particularly within the pharmaceutical industry. Detailed protocols, mechanistic insights, and analytical characterization data are presented to equip researchers with the practical knowledge required for its effective utilization.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This name is systematically derived as follows:

-

Heptanoate: The core is a seven-carbon ester chain. The carbonyl carbon of the ester is designated as carbon #1 (C1).

-

Ethyl: An ethyl group (-CH₂CH₃) is attached to the ester oxygen.

-

5-oxo: A ketone functional group (C=O) is located at the C5 position.

-

6,6-dimethyl: Two methyl groups (-CH₃) are attached to the C6 position.

This specific arrangement, particularly the ketone at the C5 position (a γ-keto ester) and the adjacent quaternary carbon at C6, is critical to its chemical behavior.

Chemical Structure:

Physicochemical Properties

A summary of the key computed and reported properties of this compound is essential for its handling, purification, and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 569685-78-5 (representative) | [1] |

| Appearance | Expected to be a colorless liquid | N/A |

| Boiling Point | Estimated >200 °C at 760 mmHg | N/A |

| Density | Estimated ~0.9-1.0 g/cm³ | N/A |

Synthesis and Purification

The synthesis of γ-keto esters like this compound often involves the acylation of an appropriate nucleophile. A robust and common method is the conjugate addition (Michael addition) of an organometallic reagent to an α,β-unsaturated ester, followed by acylation, or the acylation of an enolate.

Proposed Synthetic Protocol: Acylation of an Organocuprate

This protocol is based on well-established organocuprate chemistry, offering a reliable route to the target molecule. The causality for reagent selection is critical: organocuprates are preferred for their soft nucleophilicity, which favors 1,4-conjugate addition to α,β-unsaturated systems over direct 1,2-addition to the ester carbonyl.

Step-by-Step Methodology:

-

Preparation of Lithium Di-tert-butylcuprate: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend Copper(I) Iodide (CuI) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath). Add two equivalents of tert-butyllithium dropwise while maintaining the temperature. The formation of the Gilman reagent is typically indicated by a color change.

-

Conjugate Addition: To the freshly prepared cuprate solution at -78 °C, add one equivalent of ethyl acrylate dropwise. The tert-butyl group will add to the β-carbon of the acrylate.

-

Enolate Trapping/Quenching: After the addition is complete (monitored by TLC), the resulting enolate is quenched by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). This step is crucial to protonate the enolate without hydrolyzing the ester.

-

Work-up and Extraction: Allow the reaction mixture to warm to room temperature. Dilute with diethyl ether and wash sequentially with saturated NH₄Cl solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Reactive centers in this compound.

Applications in Research and Drug Development

Bifunctional molecules like keto esters are highly valuable intermediates in medicinal chemistry and drug development. [2]They serve as scaffolds for building more complex structures.

-

Heterocycle Synthesis: The 1,5-dicarbonyl relationship (ester and ketone) makes this compound a precursor for synthesizing six-membered heterocyclic rings like pyridines or dihydropyridines, which are common motifs in pharmaceuticals.

-

Prodrug Development: The ester functionality can be modified as part of a prodrug strategy. For example, creating different ester promoieties can enhance metabolic stability or improve tumor-specific delivery of an active pharmaceutical ingredient (API). [3]* Fragment-Based Drug Design: As a fragment, this molecule introduces a lipophilic tert-butyl group and two points for synthetic elaboration (the ketone and ester). This allows for the systematic exploration of chemical space around a target protein. The steric bulk of the tert-butyl group can be exploited to probe specific hydrophobic pockets in enzyme active sites.

Analytical Characterization and Validation

Unequivocal structural confirmation is paramount. [4]A combination of spectroscopic methods should be employed for validation.

| Method | Parameter | Expected/Observed Value | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | ~1.10 ppm (s, 9H) | tert-butyl protons (-C(CH₃)₃) |

| ~1.25 ppm (t, 3H) | Ethyl ester (-OCH₂CH₃ ) | ||

| ~2.30 ppm (t, 2H) | Methylene protons α to ester (-CH₂ C(O)O-) | ||

| ~2.60 ppm (t, 2H) | Methylene protons α to ketone (-CH₂ C(O)-) | ||

| ~4.12 ppm (q, 2H) | Ethyl ester (-OCH₂ CH₃) | ||

| ~1.85 ppm (quintet, 2H) | Methylene protons (-CH₂CH₂ CH₂-) | ||

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | ~214 ppm | Ketone carbonyl carbon (C =O) |

| ~173 ppm | Ester carbonyl carbon (C =O) | ||

| ~60.5 ppm | Ethyl ester (-OCH₂ CH₃) | ||

| ~44.0 ppm | Quaternary carbon (-C (CH₃)₃) | ||

| ~37.5 ppm | Methylene carbon α to ketone | ||

| ~33.0 ppm | Methylene carbon α to ester | ||

| ~26.5 ppm | tert-butyl methyl carbons | ||

| ~19.0 ppm | Methylene β to ester | ||

| ~14.2 ppm | Ethyl ester methyl carbon | ||

| IR (Neat) | Wavenumber (cm⁻¹) | ~1735 cm⁻¹ (strong) | Ester C=O stretch |

| ~1715 cm⁻¹ (strong) | Ketone C=O stretch | ||

| ~2870-2960 cm⁻¹ | C-H alkane stretches |

Note: NMR shifts are estimations and may vary based on solvent and concentration. [5]Researchers should acquire their own data for confirmation.

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with standard laboratory precautions for organic chemicals.

-

GHS Hazard Statements (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [6]* Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a synthetically useful building block whose utility is defined by its γ-keto ester framework and the sterically influential tert-butyl group. Its predictable reactivity at the ketone, ester, and α-methylene positions allows for controlled, stepwise modifications. For drug development professionals, this compound offers a robust starting point for the synthesis of novel heterocyclic systems and for creating structurally diverse compound libraries. The detailed synthetic and analytical protocols provided in this guide serve as a validated foundation for its application in advanced chemical research.

References

-

MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

-

PubChem, National Institutes of Health. Ethyl 5-oxoheptanoate. Available at: [Link]

-

PubChem, National Institutes of Health. Ethyl 6-methyl-5-oxoheptanoate. Available at: [Link]

-

PubChem, National Institutes of Health. 5-Ethyl-6-methyl-2-oxoheptanoic acid. Available at: [Link]

-

PubChem, National Institutes of Health. 3-Ethyl-3,6-dimethyl-5-oxoheptanoic acid. Available at: [Link]

-

ResearchGate. Mastering β-keto esters. Available at: [Link]

- Google Patents. A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.

-

LookChem. Cas 10203-08-4,3,5-Dichlorobenzaldehyde. Available at: [Link]

-

ACS Publications. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Available at: [Link]

-

PrepChem.com. Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

-

PubChem, National Institutes of Health. 3,5-Dichlorobenzaldehyde. Available at: [Link]

-

ResearchGate. β‐Ketoesters: An Overview and It's Applications via Transesterification. Available at: [Link]

-

The Bioscan. A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2- [(arylsulfonyl)methyl]. Available at: [Link]

-

Etherscan. Jupiter Staked SOL (IBC) (jupSOL). Available at: [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

-

ResearchGate. 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin-4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro-5H-Benzo[b]carbazole-3-Carbonitrile Hydrochloride. Available at: [Link]

-

YouTube. Beta Keto esters - Alkylating Ketones in NaOEt. Available at: [Link]

-

PubChem, National Institutes of Health. Ethyl 6-oxoheptanoate. Available at: [Link]

-

Chegg.com. Solved What is the correct IUPAC name for the following. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 6. Ethyl 5-oxoheptanoate | C9H16O3 | CID 12487640 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 6,6-dimethyl-5-oxoheptanoate

Foreword: Navigating Spectroscopic Elucidation with Analogous Compounds

In the landscape of chemical research and drug development, the unequivocal structural confirmation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical process. This guide is dedicated to the comprehensive spectroscopic analysis of Ethyl 6,6-dimethyl-5-oxoheptanoate, a β-keto ester of interest.

However, a complete set of publicly available, experimentally derived spectra for this compound is not readily accessible at the time of this writing. To provide a robust and instructive technical resource, this guide will leverage the detailed spectroscopic data of a close structural analog: Ethyl pivaloylacetate . By examining the spectra of this related compound, we can gain deep insights into the characteristic spectroscopic features we would anticipate for this compound, while clearly delineating the expected variations arising from their structural differences. This approach not only serves as a practical solution but also enhances the educational value by focusing on the principles of spectroscopic interpretation.

Profile of this compound

This compound is a β-keto ester with the following key identifiers:

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₃ | |

| Molecular Weight | 200.28 g/mol | |

| CAS Number | 569685-78-5 |

A ¹³C NMR spectrum for this compound has been reported in the literature, though the full dataset is not publicly available without a subscription.[1]

Structural Elucidation Through an Analog: Ethyl Pivaloylacetate

Ethyl pivaloylacetate shares the characteristic pivaloyl and ethyl ester functionalities with our target molecule, differing only in the length of the alkane chain separating these groups.

Caption: Molecular structures of the target compound and its analog.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Expected ¹H NMR Data for Ethyl Pivaloylacetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.19 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.38 | Singlet (s) | 2H | -CO-CH₂ -CO- |

| ~1.27 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.20 | Singlet (s) | 9H | -C(CH₃ )₃ |

Note: Data is illustrative and based on typical values for this compound.

Interpretation and Extrapolation

The ¹H NMR spectrum of ethyl pivaloylacetate is characterized by four distinct signals. The quartet at ~4.19 ppm and the triplet at ~1.27 ppm are characteristic of an ethyl ester group. The sharp singlet at ~1.20 ppm, integrating to nine protons, is indicative of the tert-butyl group. The singlet at ~3.38 ppm corresponds to the active methylene protons situated between the two carbonyl groups.

For This compound , we would expect to see the signals for the ethyl ester and the tert-butyl group at similar chemical shifts. However, the signals for the propyl chain protons would replace the active methylene singlet. We would anticipate two additional multiplets for the two methylene groups in the chain, and a triplet for the methylene group adjacent to the ester carbonyl.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program with a 90° pulse.

-

Set the spectral width to cover a range of -1 to 13 ppm.

-

Obtain a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information on the different carbon environments within a molecule.

Expected ¹³C NMR Data for Ethyl Pivaloylacetate

| Chemical Shift (δ) ppm | Assignment |

| ~203.0 | C =O (ketone) |

| ~167.5 | C =O (ester) |

| ~61.5 | -O-C H₂-CH₃ |

| ~49.0 | -CO-C H₂-CO- |

| ~43.0 | -C (CH₃)₃ |

| ~26.5 | -C(C H₃)₃ |

| ~14.0 | -O-CH₂-C H₃ |

Note: Data is illustrative and based on typical values for this compound.

Interpretation and Extrapolation

The ¹³C NMR spectrum of ethyl pivaloylacetate would show seven distinct carbon signals. The two carbonyl carbons are the most downfield, with the ketone carbonyl appearing at a higher chemical shift than the ester carbonyl. The remaining signals correspond to the ethyl group and the pivaloyl group carbons.

For This compound , we would expect similar chemical shifts for the carbonyl carbons, the ethyl ester carbons, and the tert-butyl carbons. The key difference would be the presence of three signals for the propyl chain carbons instead of the single active methylene carbon signal.

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule.

Key IR Absorptions for a β-Keto Ester

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1150 | Strong | C-O stretch (ester) |

Note: Data is illustrative and based on typical values for β-keto esters.

Interpretation

The IR spectrum of a β-keto ester is dominated by two strong carbonyl absorption bands. The ester carbonyl typically appears at a higher wavenumber (~1740 cm⁻¹) than the ketone carbonyl (~1715 cm⁻¹). The spectrum will also show strong C-H stretching vibrations around 2970 cm⁻¹ and a strong C-O stretching band for the ester group around 1150 cm⁻¹. These features would be expected for both ethyl pivaloylacetate and This compound .

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16) for a good quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Expected Mass Spectrum Data for Ethyl Pivaloylacetate

| m/z | Proposed Fragment |

| 172 | [M]⁺ (Molecular Ion) |

| 115 | [M - C₄H₉]⁺ |

| 85 | [C₄H₉CO]⁺ |

| 57 | [C₄H₉]⁺ (base peak) |

| 29 | [C₂H₅]⁺ |

Note: Data is illustrative and based on typical fragmentation patterns.

Interpretation and Fragmentation Pathway

For a β-keto ester like ethyl pivaloylacetate, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak at m/z = 172. The fragmentation is often dominated by cleavage alpha to the carbonyl groups. A prominent peak at m/z = 57, corresponding to the stable tert-butyl cation, is expected to be the base peak. Other significant fragments would arise from the loss of the tert-butyl group (m/z = 115) and the formation of the pivaloyl cation (m/z = 85).

For This compound (MW = 200.28), the molecular ion peak would be at m/z = 200. Similar to the analog, a base peak at m/z = 57 for the tert-butyl cation and a peak at m/z = 85 for the pivaloyl cation would be expected. The fragment corresponding to the loss of the tert-butyl group would appear at m/z = 143.

Caption: A simplified proposed fragmentation pathway for Ethyl Pivaloylacetate.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Conclusion

References

Sources

An In-Depth Technical Guide to Ethyl 6,6-dimethyl-5-oxoheptanoate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Ketoester for Synthetic Innovation

Ethyl 6,6-dimethyl-5-oxoheptanoate is a fascinating, yet not extensively documented, ketoester that holds significant potential for applications in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its structure, characterized by a terminal ethyl ester and a sterically hindered ketone, presents a unique scaffold for the construction of complex molecular architectures. This guide, designed for the discerning scientist, delves into the core physical and chemical characteristics of this compound, providing a foundation for its strategic implementation in research endeavors. As a Senior Application Scientist, the insights provided herein are grounded in both theoretical principles and practical considerations, aiming to empower researchers to unlock the full synthetic utility of this promising molecule.

Core Molecular and Physical Characteristics

A thorough understanding of a compound's fundamental properties is paramount for its effective use in the laboratory. While some experimental data for this compound is not widely available, this section consolidates known information and provides context based on the well-understood chemistry of β-keto esters.

Structural and Basic Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 569685-78-5 | [1] |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| InChI Key | RXCGRTUSZXCZBY-UHFFFAOYSA-N | [1] |

digraph "Ethyl_6_6_dimethyl_5_oxoheptanoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1!"]; C4 [label="C", pos="4,1!"]; C5 [label="C", pos="5,0!"]; C6 [label="C", pos="6.5,0!"]; C7 [label="C", pos="7.5,1!"]; C8 [label="C", pos="9,1!"]; C9 [label="C", pos="6.5,-1.5!"]; C10 [label="C", pos="6.5,1.5!"]; C11 [label="C", pos="5,-1.5!"]; O1 [label="O", pos="0.5,-1!"]; O2 [label="O", pos="-1,1!"]; O3 [label="O", pos="4.5,2!"];

// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C6 -- C9; C6 -- C10; C5 -- C11 [style=invis]; // for positioning C1 -- O1 [style=double]; C1 -- O2; C4 -- O3 [style=double]; }

Caption: 2D Structure of this compound.

Physicochemical Properties

| Property | Value | Notes |

| Boiling Point | 266.8 °C at 760 mmHg | Experimentally determined. |

| Melting Point | Data not available | Expected to be a liquid at room temperature based on its structure and boiling point. |

| Density | Data not available | As a liquid ester, the density is anticipated to be slightly less than 1 g/mL. |

| Solubility | Data not available | Likely soluble in common organic solvents such as ethers, esters, and chlorinated solvents. Limited solubility in water is expected. |

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment. While a complete set of spectra for this compound is not publicly available, key data points can be inferred and are referenced below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A ¹³C NMR spectrum is available and referenced in the literature, which would provide definitive evidence for the carbon skeleton.[2] The spectrum is expected to show 11 distinct carbon signals corresponding to the molecular structure.

Mass Spectrometry (MS)

A mass spectrum (GC-MS) of the compound is referenced, which would be crucial for confirming the molecular weight and fragmentation pattern.[2] The molecular ion peak [M]⁺ would be expected at m/z = 200.

Infrared (IR) Spectroscopy

An IR spectrum would be expected to show strong characteristic absorption bands for the C=O stretching vibrations of the ester and ketone functional groups, typically in the range of 1700-1750 cm⁻¹.

Chemical Properties and Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay between its ester and ketone functionalities.

Keto-Enol Tautomerism

Like other β-keto esters, this compound can exist in equilibrium with its enol tautomer. The presence of the bulky tert-butyl group adjacent to the ketone may influence the position of this equilibrium.

Caption: Keto-Enol Tautomerism in β-Keto Esters.

Reactivity at the α-Carbon

The methylene group situated between the two carbonyl groups (the α-carbon) is acidic and can be deprotonated by a suitable base to form a stabilized enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, which is a cornerstone of its synthetic utility.

Synthetic Utility and Potential Applications in Drug Development

β-Keto esters are invaluable building blocks in medicinal chemistry. The unique structural features of this compound make it a candidate for the synthesis of novel heterocyclic compounds and complex carbocyclic frameworks. The sterically hindered ketone may offer unique selectivity in certain reactions. Its potential applications include serving as a precursor for:

-

Pyrroles, Pyrazoles, and other Heterocycles: Condensation reactions with hydrazines, ureas, and other dinucleophiles can lead to a variety of heterocyclic systems, which are prevalent in pharmacologically active molecules.

-

Chiral Building Blocks: Asymmetric reduction of the ketone or enzymatic resolutions can provide access to chiral synthons for the synthesis of enantiomerically pure drug candidates.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of β-keto esters. The following represents a logical and field-proven approach.

Proposed Synthetic Pathway: Acylation of an Enolate

A robust method for the synthesis of β-keto esters involves the acylation of a ketone enolate with an appropriate acylating agent.

Caption: Proposed Synthetic Workflow.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via the acylation of the enolate of pinacolone.

Materials:

-

Pinacolone

-

Ethyl 4-bromobutanoate (or other suitable ethyl 4-halobutanoate)

-

Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Enolate Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pinacolone (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.05 equivalents) in THF to the stirred solution via the dropping funnel.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Acylation:

-

Add a solution of ethyl 4-bromobutanoate (1.0 equivalent) in anhydrous THF to the enolate solution at -78 °C via the dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

-

Rationale for Experimental Choices: The use of a strong, non-nucleophilic base like LDA is crucial to ensure complete and regioselective deprotonation of the less substituted α-carbon of pinacolone, minimizing self-condensation side reactions. The reaction is performed at low temperatures to control the reactivity of the enolate and prevent unwanted side reactions.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

General Precautions:

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including gloves and safety goggles.

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.

-

Store apart from foodstuff containers or incompatible materials.

(This safety information is based on a general safety data sheet for the compound and should be supplemented with a thorough review of a specific supplier's SDS before handling.)

Conclusion: A Promising Synthon for Future Discoveries

This compound, while not as extensively characterized as some of its counterparts, presents a compelling profile for researchers in synthetic and medicinal chemistry. Its unique structural features, combined with the versatile reactivity of the β-keto ester motif, position it as a valuable tool for the construction of novel and complex molecules. This guide has provided a comprehensive overview of its known properties and a scientifically sound, albeit hypothetical, protocol for its synthesis, thereby offering a solid foundation for its exploration in the laboratory. As a Senior Application Scientist, I am confident that the strategic application of this compound will contribute to the advancement of chemical synthesis and the development of new therapeutic agents.

References

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

- Yasuda, M., Chiba, K., Ohigashi, N., Katoh, Y., & Baba, A. (2003). Journal of the American Chemical Society, 125(24), 7291–7300. (Note: While this source is cited for spectroscopic data, the full text was not available to be reviewed for this guide).

Sources

An In-Depth Technical Guide to Ethyl 6,6-dimethyl-5-oxoheptanoate: Synthesis, Properties, and Potential Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6,6-dimethyl-5-oxoheptanoate is a ketoester of interest due to its potential as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a sterically hindered ketone and a terminal ester, presents unique synthetic challenges and opportunities. This guide provides a comprehensive overview of this molecule, focusing on a proposed synthetic pathway, detailed experimental protocols, and an analysis of its chemical properties. While the historical discovery of this specific molecule is not extensively documented in scientific literature, this guide offers a forward-looking perspective on its synthesis and potential utility, grounded in established principles of organic chemistry.

Introduction and Molecular Overview

This compound (CAS 569685-78-5) is a derivative of heptanoic acid characterized by a ketone at the 5-position and two methyl groups at the 6-position, creating a quaternary carbon center adjacent to the carbonyl group.[1] The presence of the tert-butyl-like ketone structure significantly influences the molecule's reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 569685-78-5 | [1] |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Purity | Typically ≥95.0% | [1] |

| InChI Key | RXCGRTUSZXCZBY-UHFFFAOYSA-N | [1] |

The molecule's structure suggests its potential as a precursor in syntheses where the introduction of a sterically encumbered keto-ester moiety is desired. This could be relevant in the development of novel pharmaceuticals, where such groups can influence binding affinity and metabolic stability, or in the creation of specialized polymers.

Proposed Synthetic Pathway: A Stetter Reaction Approach

Given the lack of a well-documented synthesis for this compound, a plausible and efficient route is proposed here based on the Stetter reaction . The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC).[2][3] This approach is advantageous as it allows for the direct construction of the γ-ketoester framework in a single, atom-economical step.

The proposed retrosynthesis is as follows:

Caption: Retrosynthetic analysis for this compound via a Stetter reaction.

This pathway utilizes the readily available starting materials, pivalaldehyde (2,2-dimethylpropanal) and ethyl acrylate. Pivalaldehyde serves as the acyl anion equivalent after activation by the NHC catalyst, and ethyl acrylate acts as the Michael acceptor.

Mechanism of the Proposed Stetter Reaction

The catalytic cycle of the Stetter reaction begins with the deprotonation of an N-heterocyclic carbene precursor (a thiazolium or triazolium salt) to generate the active NHC catalyst. The NHC then adds to the aldehyde (pivalaldehyde), and after a proton transfer, forms the key Breslow intermediate . This intermediate is a nucleophilic species that undergoes a conjugate addition to the α,β-unsaturated ester (ethyl acrylate). The resulting intermediate then collapses, regenerating the NHC catalyst and yielding the final γ-ketoester product.[4]

Caption: Proposed mechanism for the NHC-catalyzed Stetter reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed method and should be adapted and optimized based on laboratory findings.

Materials:

-

Pivalaldehyde (freshly distilled)

-

Ethyl acrylate (inhibitor removed by passing through a column of basic alumina)

-

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (Thiazolium salt precursor)

-

Triethylamine (Et₃N, freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the thiazolium salt precursor (0.1 equivalents).

-

Add anhydrous THF to dissolve the catalyst precursor.

-

Add triethylamine (0.15 equivalents) to the solution to generate the N-heterocyclic carbene in situ. Stir for 10-15 minutes at room temperature.

-

To this solution, add ethyl acrylate (1.2 equivalents).

-

Slowly add pivalaldehyde (1.0 equivalent) to the reaction mixture via a syringe pump over a period of 2-3 hours to minimize side reactions such as benzoin condensation.

-

Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Self-Validation and Characterization

The successful synthesis of the target molecule must be validated through rigorous characterization.

Table 2: Expected Spectroscopic Data for Product Validation

| Technique | Expected Features |

| ¹H NMR | - Triplet and quartet for the ethyl ester group. - Singlet for the nine protons of the tert-butyl group. - Methylene protons adjacent to the ester and ketone will appear as distinct multiplets. |

| ¹³C NMR | - Carbonyl signals for the ketone and ester. - Quaternary carbon of the tert-butyl group. - Signals for the ethyl group and the methylene carbons of the heptanoate chain. |

| IR Spectroscopy | - Strong C=O stretching frequencies for the ketone (around 1715 cm⁻¹) and the ester (around 1735 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak corresponding to the molecular weight of the product. - Characteristic fragmentation pattern, including the loss of the ethoxy group and the tert-butyl group. |

Alternative Synthetic Strategies

While the Stetter reaction is a promising approach, other methods could also be envisioned for the synthesis of this compound, particularly those involving conjugate addition.

Organocuprate Conjugate Addition

An alternative strategy involves the use of an organocuprate reagent, which is known to favor 1,4-addition to α,β-unsaturated carbonyl compounds.[5][6][7][8][9] In this case, a lithium di(tert-butyl)cuprate could be added to ethyl acrylate.

Caption: Workflow for a potential synthesis via organocuprate addition.

This method, however, would yield Ethyl 4,4-dimethylpentanoate, not the target molecule. To arrive at this compound, a more complex starting material than ethyl acrylate would be required, or subsequent transformations would be necessary. This highlights the elegance and efficiency of the proposed Stetter reaction.

Potential Applications and Future Directions

The unique structural features of this compound make it a molecule of interest for further exploration.

-

Drug Development: The sterically hindered ketone could serve as a key pharmacophore or as a precursor to other functional groups in the synthesis of novel therapeutic agents. The tert-butyl group can enhance metabolic stability and lipophilicity.

-

Materials Science: As a monomer or additive, it could be used to synthesize polymers with tailored thermal and mechanical properties.

-

Flavor and Fragrance: While not documented, related ketoesters are used in the flavor and fragrance industry.[10] The specific odor profile of this compound could be an area of investigation.

Future research should focus on the experimental validation and optimization of the proposed synthetic route. Additionally, exploring the reactivity of both the ketone and ester functionalities will be crucial in unlocking the full potential of this molecule as a versatile chemical intermediate.

Conclusion

This compound represents an intriguing, albeit under-documented, chemical entity. This guide has provided a comprehensive technical overview, including a plausible and detailed synthetic protocol based on the Stetter reaction. By leveraging established, powerful reactions in organic synthesis, this guide offers a clear path for researchers to access this molecule and explore its potential in various scientific domains. The self-validating nature of the proposed experimental workflow, coupled with detailed characterization methods, ensures a high degree of scientific integrity for future investigations into this promising compound.

References

-

Recent Developments of Stetter Reaction: A Brief Review. Biomedicine and Chemical Sciences. [Link]

-

Grignard Reaction - Common Conditions. Organic Chemistry Resources Worldwide. [Link]

-

Stetter Reaction. Organic Chemistry Portal. [Link]

-

Conjugate Addition of Nitroalkanes to an Acrylate Equivalent. Stereocontrol at C-α of the Nitro Group through Double Catalytic Activation. Organic Letters. [Link]

-

Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. [Link]

-

Conjugate addition of Grignard reagents to ethyl acrylate. The Journal of Organic Chemistry. [Link]

-

Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. ResearchGate. [Link]

-

ethyl heptanoate, 106-30-9. The Good Scents Company. [Link]

-

Grignard Reaction. Organic Chemistry Portal. [Link]

-

Reaction of (S)-homoserine lactone with Grignard reagents: Synthesis of amino-keto-alcohols and β-amino acid derivatives. ResearchGate. [Link]

-

Grignard Reactions of Lactones. YouTube. [Link]

-

Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. National Institutes of Health. [Link]

-

Organocuprates. Chem-Station Int. Ed. [Link]

-

Formation of γ-‐Keto Esters from β-Keto Esters. Organic Syntheses. [Link]

-

Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]

-

Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

-

Organocuprates (Gilman Reagents): How They're Made. Master Organic Chemistry. [Link]

-

Gilman Reagent & Organocuprates. YouTube. [Link]

-

Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. MDPI. [Link]

Sources

- 1. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 2. journals.irapa.org [journals.irapa.org]

- 3. Stetter Reaction [organic-chemistry.org]

- 4. Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 6. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. CN1562931A - Method for synthesizing pivalaldehyde - Google Patents [patents.google.com]

Potential research areas for Ethyl 6,6-dimethyl-5-oxoheptanoate

An In-Depth Technical Guide to Potential Research Areas for Ethyl 6,6-dimethyl-5-oxoheptanoate

Abstract

This compound (CAS No. 569685-78-5) is a gamma-keto ester whose potential in the broader scientific landscape remains largely unexplored.[1][2] Its unique structural features—a sterically hindered ketone and a linear ester chain—present a compelling case for investigation across multiple disciplines. This guide delineates three primary avenues of research: 1) its potential as a metabolic modulator, drawing parallels with the burgeoning field of exogenous ketone esters; 2) its prospective role as an antimicrobial agent, based on the established activity of related keto-ester structures; and 3) its utility as a versatile building block in synthetic organic chemistry for creating novel molecular scaffolds. For each area, we provide the scientific rationale, detailed experimental workflows, and foundational protocols to empower researchers to unlock the potential of this intriguing molecule.

Foundational Profile: Physicochemical Properties and Synthesis

A thorough understanding of a molecule's fundamental characteristics is the bedrock of any research endeavor. This compound is a bifunctional molecule containing both a ketone and an ester moiety.[1] The presence of a t-butyl group adjacent to the ketone is a key structural feature that may influence its reactivity and metabolic stability.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 569685-78-5 | CymitQuimica[1] |

| Molecular Formula | C₁₁H₂₀O₃ | CymitQuimica[1] |

| Molecular Weight | 200.28 g/mol | CymitQuimica[1] |

| InChI Key | RXCGRTUSZXCZBY-UHFFFAOYSA-N | CymitQuimica[1] |

| Class | Gamma-Keto Ester | General Chemical Principles |

Proposed Synthesis Protocol: Acylation of a Grignard Reagent

The synthesis of gamma-keto esters can be achieved through various established methods.[3] A robust and scalable approach involves the acylation of a Grignard reagent with an acyl chloride derivative, a method known for its reliability and efficiency.

Rationale: This pathway is chosen for its straightforward, two-step process utilizing commercially available starting materials. The use of a Grignard reagent provides a powerful nucleophile for C-C bond formation, and the subsequent acylation with a suitable acyl chloride directly yields the target gamma-keto ester structure.

Step-by-Step Protocol:

-

Preparation of Grignard Reagent:

-

To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

-

Add anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of 4-bromobutyl pivalate (1.0 eq) in anhydrous diethyl ether dropwise, maintaining a gentle reflux. The disappearance of the magnesium turnings indicates the formation of the Grignard reagent.

-

-